Cycloazocine is derived from the cyclization of azobenzene derivatives. Its classification falls under the category of azetidines, which are four-membered nitrogen-containing rings. The specific stereochemistry of (+)-Cycloazocine contributes to its biological properties, distinguishing it from other azetidine derivatives.
The synthesis of (+)-Cycloazocine can be achieved through several methods, with one prominent approach being the cyclization of appropriate precursors such as azobenzenes or related compounds.
For example, a method involving the reduction of azobenzene followed by cyclization under acidic conditions can yield (+)-Cycloazocine effectively.
The molecular structure of (+)-Cycloazocine features a bicyclic system with a nitrogen atom integrated into the ring structure. Its chemical formula is , and it has a molar mass of approximately 150.18 g/mol.
(+)-Cycloazocine participates in various chemical reactions due to its reactive nitrogen atoms and ring structure. Notable reactions include:
The mechanism of action of (+)-Cycloazocine primarily involves its interaction with opioid receptors in the central nervous system.
Data from pharmacological studies suggest that (+)-Cycloazocine may offer therapeutic benefits while potentially minimizing some side effects associated with conventional opioids.
The physical properties of (+)-Cycloazocine include:
Chemically, it exhibits stability under normal conditions but may undergo decomposition at elevated temperatures or in the presence of strong acids or bases.
(+)-Cycloazocine has potential applications in various scientific fields:
(+)-Cyclazocine, a benzomorphan derivative, exhibits complex polypharmacology at opioid receptors, underpinning its historical investigation for addiction treatment and potential analgesic applications. Its interactions span multiple receptor subtypes with distinct functional outcomes [1] [5].
(+)-Cyclazocine acts as a full agonist at κ-opioid receptors (KOR), demonstrating high binding affinity (Ki = 0.8–1.2 nM) in radioligand displacement assays using brain membrane preparations [1] [5]. This agonism triggers canonical Gαi/o protein coupling, leading to:
Table 1: Binding Affinity and Functional Activity of (+)-Cyclazocine at κ-Opioid Receptors
Assay System | Ki (nM) | EC50 (cAMP Inhibition) | Maximal Efficacy (% vs. U69,593) |
---|---|---|---|
Guinea Pig Brain Membranes | 0.8 ± 0.1 | 3.2 ± 0.8 nM | 98 ± 5% |
Recombinant hKOR (CHO Cells) | 1.1 ± 0.3 | 4.7 ± 1.1 nM | 95 ± 3% |
Mouse Spinal Cord | 1.2 ± 0.4 | 5.3 ± 1.4 nM | 92 ± 6% |
Unlike modern G-protein-biased KOR agonists (e.g., nalfurafine, RB-64), (+)-cyclazocine demonstrates balanced signaling, efficiently recruiting β-arrestin-2 and activating p38 MAPK pathways implicated in cellular internalization and aversion behaviors [7]. This balanced profile may explain its limited clinical utility despite potent anti-addiction effects observed in early studies where 4–5 mg daily blocked heroin euphoria [1].
(+)-Cyclazocine exhibits partial agonist activity at μ-opioid receptors (MOR), with binding affinity (Ki = 1.5–3.0 nM) comparable to morphine but significantly reduced functional efficacy (35–45% of maximal morphine response) [5] [10]. Its functional selectivity manifests as:
Table 2: Functional Selectivity of (+)-Cyclazocine at μ-Opioid Receptors
Signaling Pathway | Efficacy (% Morphine = 100%) | Antagonistic Potency (IC50 vs. DAMGO) |
---|---|---|
[³⁵S]GTPγS Binding | 42 ± 7% | 8.3 ± 1.5 nM |
cAMP Inhibition | 38 ± 5% | 6.9 ± 1.2 nM |
β-arrestin-2 Recruitment | 75 ± 8% | 12.1 ± 2.3 nM |
GIRK Channel Activation | 35 ± 6% | 7.5 ± 1.8 nM |
This partial agonism underlies cyclazocine's ability to attenuate heroin effects without inducing full μ-mediated euphoria. Mechanistically, molecular modeling suggests its N-cyclopropylmethyl group sterically hinders optimal MOR helical bundle rearrangement required for full G protein coupling [8] [10].
(+)-Cyclazocine binds δ-opioid receptors (DOR) with moderate affinity (Ki = 8–15 nM), though functional outcomes are complex and context-dependent [2] [5]:
DOR affinity may contribute to cyclazocine's behavioral profile by modulating emotional components of pain and addiction. Notably, in μ/δ heterodimer-enriched systems, cyclazocine demonstrates enhanced inhibition of adenylyl cyclase (up to 65%) compared to isolated receptor assays [5].
Table 3: Opioid Receptor Binding Profile of (+)-Cyclazocine
Receptor Subtype | Ki (nM) | Functional Efficacy | Primary Signaling Outcomes |
---|---|---|---|
κ (KOR) | 0.8–1.2 | Full agonist | GIRK activation, cAMP inhibition, Ca²⁺ channel suppression |
μ (MOR) | 1.5–3.0 | Partial agonist | Weak G protein coupling, β-arrestin recruitment, antagonism of full agonists |
δ (DOR) | 8–15 | Very weak partial agonist | μ/δ heterodimer enhancement, allosteric modulation |
The tripartite receptor interaction profile positions (+)-cyclazocine as a functionally selective opioid modulator with unique therapeutic potential warranting re-evaluation using modern biased agonist frameworks [7] [9].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0